molecular formula C9H10O4 B1610280 Methyl 3,5-dihydroxy-4-methylbenzoate CAS No. 75238-29-8

Methyl 3,5-dihydroxy-4-methylbenzoate

Cat. No.: B1610280
CAS No.: 75238-29-8
M. Wt: 182.17 g/mol
InChI Key: YVVWRFQRKJIERW-UHFFFAOYSA-N
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Description

Methyl 3,5-dihydroxy-4-methylbenzoate (CAS 75238-29-8) is an organic compound with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol . This chemical is characterized by its benzoate ester structure, featuring a methyl ester group and two hydroxy substituents on the aromatic ring along with an additional methyl group . The compound is identified under the MDL number MFCD00061125 and is typically stored under specific cold-chain conditions to ensure stability . As a benzoate derivative with multiple functional groups, it serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Recent patent research indicates that structurally related 3,4-dihydroxy methyl benzoate derivatives demonstrate significant potential in pharmacological applications, particularly in the central nervous system . These studies show that such compounds can promote the survival of cortical neurons and facilitate neuronal process growth in vitro, suggesting neurotrophic effects . Furthermore, these derivatives have been investigated for their potential application in treating neurodegenerative diseases, such as Alzheimer's disease, by mimicking the effects of nerve growth factors in conditions where they are deficient . The specific substitution pattern on the aromatic ring is critical for these observed biological activities. This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,5-dihydroxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVWRFQRKJIERW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466468
Record name METHYL 3,5-DIHYDROXY-4-METHYLBENZOATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75238-29-8
Record name METHYL 3,5-DIHYDROXY-4-METHYLBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3,5-dihydroxy-4-methylbenzoate
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Synthetic Strategies and Chemical Derivatization of Methyl 3,5 Dihydroxy 4 Methylbenzoate

Established Synthetic Pathways for the Core Structure

The synthesis of Methyl 3,5-dihydroxy-4-methylbenzoate (B14746861) can be approached through several established routes, including multi-step synthesis from complex precursors and direct esterification methods.

Multi-Step Synthesis from Complex Precursors (e.g., Tri-O-methylgallic Acid)

One of the comprehensive strategies for synthesizing the core structure of Methyl 3,5-dihydroxy-4-methylbenzoate involves a multi-step process starting from more complex molecules like gallic acid and its derivatives. For instance, a synthesis pathway can be designed starting from 3,4,5-trihydroxybenzoic acid (gallic acid). A common industrial approach involves a two-step process where gallic acid is first methylated using a reagent like dimethyl sulfate (B86663) to produce 3,4,5-trimethoxybenzoic acid. This intermediate is then esterified with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, to yield methyl 3,4,5-trimethoxybenzoate (B1228286). google.com While this produces a related compound, similar multi-step strategies involving selective demethylation and methylation at specific positions are employed to achieve the desired 3,5-dihydroxy-4-methyl substitution pattern.

Another approach involves the synthesis of the core benzoic acid structure first, followed by esterification. An efficient synthesis of 3,5-dihydroxy-4-methylbenzoic acid has been reported, which can then be esterified to the target compound. acs.org

Acid-Catalyzed Esterification Approaches (e.g., from 3,5-Dihydroxybenzoic Acid)

A more direct and widely used method for synthesizing benzoate (B1203000) esters is the acid-catalyzed esterification of the corresponding carboxylic acid. In the case of this compound, the precursor is 3,5-dihydroxy-4-methylbenzoic acid. google.com This reaction, commonly known as Fischer esterification, involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.

Common catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. google.com The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. diva-portal.org For structurally similar compounds like methyl 3,5-dihydroxybenzoate (B8624769), this method has been shown to be effective, yielding the desired product in high purity after purification steps like recrystallization. google.comdiva-portal.org The use of solid acid catalysts, such as zirconium-titanium solid acids, has also been explored for the esterification of various benzoic acids, offering potential advantages in terms of catalyst recyclability and reduced environmental impact. mdpi.comgoogle.com

Table 1: Comparison of Acid-Catalyzed Esterification Methods

Precursor Catalyst Solvent Conditions Yield Reference
3,5-Dihydroxybenzoic Acid p-Toluenesulfonic Acid Methanol Reflux, 4h 88.88% google.com
3,5-Dihydroxybenzoic Acid Sulfuric Acid Methanol Reflux Good diva-portal.org
Benzoic Acids Zr/Ti Solid Acid Methanol Reflux Varies mdpi.com
3,5-Di-tert-butyl-4-hydroxybenzoic acid Ion-exchange Resin Toluene/Xylene 110-150°C High google.com

Industrial Production Methodologies

For industrial-scale production, the key considerations are cost-effectiveness, scalability, and process safety. The acid-catalyzed esterification of 3,5-dihydroxybenzoic acid is a favored method due to the availability of starting materials and the simplicity of the process. google.com A patented industrial process for the synthesis of the related methyl 3,5-dihydroxybenzoate highlights a method using 3,5-dihydroxybenzoic acid and methanol with an acid catalyst. The process emphasizes simple purification of the crude product to achieve high purity, making it economically viable. google.com

Another approach detailed for industrial application involves a one-step synthesis of methyl 3,4,5-trimethoxybenzoate from gallic acid using methyl chloride and a base in DMF. This method is noted for being efficient, environmentally friendly, and suitable for large-scale production. google.com While not directly for the target compound, the principles of one-pot reactions and scalable conditions are transferable. The use of recyclable solid acid catalysts is also a promising avenue for greener industrial production. mdpi.comgoogle.com

Synthesis of this compound Derivatives and Analogues

The core structure of this compound can be chemically modified to produce a range of derivatives and analogues with potentially new properties. Key derivatization strategies include O-alkylation and transformations involving oxidation and reduction.

O-Alkylation and Etherification Strategies

The hydroxyl groups on the aromatic ring of this compound are prime sites for O-alkylation and etherification. These reactions can be controlled to achieve selective mono- or di-alkylation. Research on the related Methyl 3,5-dihydroxybenzoate has shown that it can be selectively mono- or di-O-alkylated using alkyl halides in the presence of a base like potassium carbonate (K₂CO₃).

The choice of solvent and temperature can influence the outcome of the reaction. For instance, initial attempts using acetone (B3395972) as a solvent resulted mainly in mono-O-alkylated products. Switching to a solvent like dimethylformamide (DMF) and increasing the temperature can promote the formation of di-O-alkylated products.

Table 2: O-Alkylation Reaction Conditions and Outcomes

Substrate Alkylating Agent Base Solvent Temperature Outcome Reference
Methyl 3,5-dihydroxybenzoate (Bromomethyl)cyclohexane K₂CO₃, 18-crown-6 Acetone 60°C Mainly mono-O-alkylated
Methyl 3,5-dihydroxybenzoate (Bromomethyl)cyclohexane (2.1 eq) K₂CO₃ (2.0 eq) DMF 80°C Mixture of mono- and di-O-alkylated

Oxidation and Reduction Transformations

The functional groups of this compound allow for various oxidation and reduction transformations. The phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of quinone-type structures under certain conditions. The specifics of such reactions would depend on the oxidizing agent used and the reaction conditions.

Conversely, the ester functional group can be reduced. For example, reduction of the methyl ester group to a primary alcohol would yield (3,5-dihydroxy-4-methylphenyl)methanol. This transformation can typically be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Furthermore, the aromatic ring itself can be subjected to reduction under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature, which would lead to the corresponding cyclohexyl derivative. While specific studies on the oxidation and reduction of this compound are not extensively detailed in the provided context, these transformations are fundamental in organic chemistry and applicable to this molecule. For instance, the reduction of a nitro group to an amine on a similar benzoate structure has been achieved using sodium dithionite. wisdomlib.org

Halogenation and Other Electrophilic/Nucleophilic Substitutions

The reactivity of this compound is significantly influenced by the directing effects of its substituents on the aromatic ring. The two hydroxyl groups are strongly activating and ortho-, para-directing, while the methyl group is weakly activating and also ortho-, para-directing. Conversely, the methyl ester group is deactivating and meta-directing. The cumulative effect of these groups makes the positions ortho to the hydroxyl groups (C2 and C6) highly susceptible to electrophilic attack.

Halogenation: The introduction of halogen atoms onto the aromatic ring of this compound can be achieved through electrophilic aromatic substitution. Reactions with bromine (bromination) or chlorine (chlorination) are anticipated to proceed readily due to the activated nature of the ring.

A relevant study on the bromination of methyl 4-methylbenzoate, a related compound, utilized bromine in the presence of a Lewis acid catalyst like anhydrous aluminum chloride, yielding Methyl 3,5-dibromo-4-methylbenzoate. researchgate.net For this compound, the high activation from the hydroxyl groups may allow halogenation to occur even under milder conditions, potentially without a strong Lewis acid catalyst. The substitution would be directed to the C2 and C6 positions.

Table 1: Predicted Products of Electrophilic Halogenation

Reagent Predicted Major Product
Br₂ Methyl 2-bromo-3,5-dihydroxy-4-methylbenzoate
2 eq. Br₂ Methyl 2,6-dibromo-3,5-dihydroxy-4-methylbenzoate

Other Electrophilic Substitutions: Nitration is a classic example of electrophilic aromatic substitution. The reaction typically involves a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. aiinmr.comrsc.org For this compound, the powerful activating effect of the hydroxyl groups would direct the nitro group to the C2 or C6 positions. The reaction conditions would need to be carefully controlled to prevent oxidation of the phenol (B47542) groups. In the case of the less activated methyl benzoate, nitration yields primarily methyl 3-nitrobenzoate, demonstrating the meta-directing effect of the ester group in the absence of stronger activating groups. umkc.edu

Nucleophilic Substitutions: The hydroxyl groups on the ring can act as nucleophiles. For instance, they can be alkylated (e.g., O-methylation) or acylated. A study on the synthesis of hydroxy-methoxybenzoate methyl esters demonstrated the O-methylation of a hydroxyl group using methyl iodide in the presence of a weak base like potassium carbonate. diva-portal.org Similarly, the hydroxyl groups of this compound could be targeted for such nucleophilic reactions to create ether or ester linkages, further diversifying its chemical structure.

Formation of Conjugates and Polymeric Structures

The functional groups of this compound make it a valuable building block for the synthesis of larger, more complex molecules, including conjugates and polymeric materials.

The presence of two nucleophilic hydroxyl groups and an electrophilic ester group (which can be hydrolyzed to a carboxylic acid) allows for its incorporation into various molecular architectures. For example, a related compound, Methyl 3,5-dihydroxybenzoate, has been utilized in the synthesis of cored dendrimers. sigmaaldrich.com Dendrimers are highly branched, star-shaped macromolecules, and this type of building block is ideal for creating the central core from which the branches emanate.

Similarly, this compound can be envisioned as a monomer unit in polymerization reactions. The hydroxyl groups can react with linking agents, such as diacyl chlorides or diisocyanates, to form polyesters or polyurethanes, respectively. After hydrolysis of the methyl ester to a carboxylic acid, the resulting molecule could be used in step-growth polymerization to form polyesters or polyamides.

Furthermore, this compound serves as an intermediate in the synthesis of more complex organic molecules and pharmaceutical precursors. For instance, its structural analog, methyl 3-hydroxy-4-methoxybenzoate, is a starting material for the multi-step synthesis of the anticancer drug gefitinib. mdpi.com This involves a series of reactions including alkylation, nitration, reduction, and cyclization, highlighting how the initial scaffold is elaborated into a complex bioactive conjugate. mdpi.com

Methodological Advancements in Synthesis

Reaction Optimization and Yield Enhancement

The primary synthetic route to this compound is the esterification of its corresponding carboxylic acid, 3,5-dihydroxy-4-methylbenzoic acid. chemicalbook.com Methodological advancements focus on optimizing this reaction to improve efficiency and yield.

A common method is Fischer esterification, which involves reacting the carboxylic acid with methanol under acidic catalysis. uomustansiriyah.edu.iq A patent describing the synthesis of the closely related Methyl 3,5-dihydroxybenzoate provides specific examples of optimization. google.com In one process, 3,5-dihydroxybenzoic acid is refluxed with methanol in the presence of p-toluenesulfonic acid as a catalyst for four hours. This method resulted in a high yield of 90.7%. google.com Another variation uses concentrated sulfuric acid as the catalyst, with a reaction time of two hours at 80-85 °C. google.com

Table 2: Optimization of Synthesis for Methyl 3,5-dihydroxybenzoate (Analog)

Catalyst Solvent Reaction Time Yield Source
p-Toluenesulfonic acid Methanol 4 hours 90.7% google.com

These optimization strategies, including the choice of acid catalyst, control of reaction temperature, and adjustment of reaction time, are directly applicable to the synthesis of this compound to enhance product yield and purity. google.com

Purification Techniques for Synthetic Intermediates and Final Products

Achieving high purity of this compound and its synthetic intermediates is critical. Common purification techniques include recrystallization and chromatography.

Recrystallization: This is a cost-effective method for purifying the final solid product. A patent for the synthesis of Methyl 3,5-dihydroxybenzoate describes dissolving the crude solid in a hot solvent, such as a 5% methanol-water mixture, followed by cooling to induce crystallization of the pure compound, which is then isolated by filtration. google.com Another protocol uses water alone for recrystallization. google.com The choice of solvent is crucial and depends on the solubility profile of the compound and its impurities.

Chromatography: For more challenging separations or for purifying reaction intermediates, column chromatography is widely used. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (eluent) is passed through the column to move the compounds at different rates. For phenolic compounds like this compound, a common eluent system is a gradient of ethyl acetate (B1210297) in a less polar solvent like hexane (B92381) or dichloromethane. google.com High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, can be employed for achieving very high purity, though it is generally more expensive and used for smaller quantities. researchgate.net

Spectroscopic Verification in Synthetic Chemistry

The structural identity and purity of this compound and its derivatives are confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for elucidating the molecular structure.

¹H NMR: For this compound, one would expect to see distinct signals for the aromatic protons (at C2 and C6), the hydroxyl protons, the methyl ester protons, and the protons of the C4-methyl group. The chemical shifts and splitting patterns of the aromatic protons confirm the substitution pattern on the ring. chemicalbook.com

¹³C NMR: This technique provides information on the carbon skeleton. Separate signals would be observed for the carbonyl carbon of the ester, the aromatic carbons (both protonated and quaternary), the methyl ester carbon, and the C4-methyl carbon. aiinmr.com

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its molecular ion. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural clues. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include:

A broad O-H stretching band for the phenolic hydroxyl groups.

A strong C=O stretching band for the ester carbonyl group.

C-O stretching bands for the ester and phenol groups.

C-H stretching and bending bands for the aromatic and methyl groups. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophoric aromatic system. The position of the maximum absorbance (λmax) can be used to confirm the presence of the substituted benzene (B151609) ring. researchgate.net

Table 3: Spectroscopic Data for Related Methyl Benzoate Compounds

Technique Compound Key Observations Source
FT-IR Methyl 3,5-dihydroxy-4-methoxybenzoate Strong bands at 3367.6 cm⁻¹ (OH) and 1586.0 cm⁻¹ (R-O-C=O) researchgate.net
UV-Vis Methyl 3,5-dihydroxy-4-methoxybenzoate λmax at 260.5 nm and 298 nm in MeOH researchgate.net
MS Methyl 3,5-dihydroxy-4-methoxybenzoate ESI-MS showed a pseudo-molecular ion peak at m/z 199.0 [M+H]⁺ researchgate.net

| ¹³C NMR | Methyl benzoate | Carbonyl carbon at ~164 ppm; methyl ester carbon at ~53 ppm | aiinmr.com |

Biological Activity Profiles and Molecular Mechanisms of Methyl 3,5 Dihydroxy 4 Methylbenzoate and Analogues

Antioxidant Properties and Reactive Oxygen Species Modulation

The antioxidant capabilities of phenolic compounds, including Methyl 3,5-dihydroxy-4-methylbenzoate (B14746861), are a cornerstone of their biological interest. These properties are fundamentally linked to their chemical structure, particularly the presence and position of hydroxyl groups on the aromatic ring, which can modulate cellular responses to oxidative stress.

Mechanisms of Action: Hydrogen Bonding and Redox Reactions

The antioxidant action of Methyl 3,5-dihydroxy-4-methylbenzoate is primarily governed by its ability to donate hydrogen atoms from its phenolic hydroxyl (-OH) groups, a process central to the neutralization of free radicals. This reactivity is rooted in the principles of hydrogen bonding and redox reactions. The hydroxyl groups can engage in hydrogen atom transfer (HAT), a one-step process where the phenolic proton is transferred to a radical, or through a two-step mechanism known as single-electron transfer followed by proton transfer (SET-PT). In the SET-PT mechanism, an electron is first transferred to the radical, forming a radical cation, which is then deprotonated. The stability of the resulting phenoxy radical is a critical determinant of the antioxidant efficacy, and it is influenced by the resonance delocalization of the unpaired electron across the benzene (B151609) ring.

The arrangement of the two hydroxyl groups at positions 3 and 5, meta to the methyl ester group, influences the electronic environment of the ring and the bond dissociation enthalpy (BDE) of the O-H bonds. Lower BDE values facilitate easier hydrogen donation, thereby enhancing antioxidant activity. Intramolecular hydrogen bonding can also play a role in the antioxidant potential of polyphenols, although in the case of meta-dihydroxybenzoates, this is less prominent than in ortho-substituted analogues. Nevertheless, the capacity for intermolecular hydrogen bonding with solvent molecules and biological targets is a key feature of its chemical behavior. nih.govnih.gov

In Vitro and In Vivo Assessment Methodologies (e.g., DPPH, FRAP, TAC, FIC Assays)

A variety of in vitro assays are employed to quantify the antioxidant potential of compounds like this compound. These assays are based on different chemical principles and provide a comprehensive profile of a compound's antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most common methods to evaluate antioxidant activity. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow, which is measured spectrophotometrically. The activity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. While specific IC50 values for this compound are not readily available in the provided literature, studies on closely related compounds like 3,5-dihydroxybenzoic acid have demonstrated potent radical scavenging activity. mdpi.com

FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex. The intensity of the color is proportional to the antioxidant's reducing power. This assay provides a direct measure of the total antioxidant capacity based on electron donation.

Total Antioxidant Capacity (TAC) Assays: This is a broader category of assays that can include methods like the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. Similar to the DPPH assay, the ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation.

Ferrous Ion Chelating (FIC) Assay: Some antioxidants can chelate pro-oxidant metals like iron (Fe²⁺), preventing them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals. The FIC assay measures the ability of a compound to compete with ferrozine (B1204870) for the chelation of ferrous ions.

While direct experimental data for this compound is limited, the following table presents antioxidant activity data for the closely related compound, 3,5-dihydroxybenzoic acid, to illustrate the typical range of activity for this structural class.

AssayCompoundActivity (IC50 or equivalent)Reference
DPPH Radical Scavenging3,5-dihydroxybenzoic acidHigh activity (qualitative) mdpi.com
ABTS Radical Scavenging3,5-dihydroxybenzoic acid% Inhibition at 50 µM = 60.39% nih.gov

Antimicrobial Efficacy

Analogues of this compound have demonstrated notable antimicrobial properties, suggesting potential applications against a range of pathogenic microorganisms. The structural features of these phenolic compounds are pivotal to their spectrum of activity and their mechanisms of action at the cellular level.

Antibacterial Spectrum and Activity

Derivatives of dihydroxybenzoic acid have shown activity against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy is often linked to the lipophilicity of the molecule, which influences its ability to penetrate bacterial cell membranes. For instance, esterification of phenolic acids can enhance their antibacterial action. While specific minimum inhibitory concentration (MIC) values for this compound against a wide range of bacteria are not extensively documented, studies on related compounds provide insights into its potential antibacterial spectrum. For example, various hydroxybenzoic acid derivatives have shown activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govmdpi.com The presence of hydroxyl groups on the aromatic ring is a key determinant of this activity. nih.gov

Antifungal Investigations (e.g., against Candida albicans)

The antifungal potential of benzoate (B1203000) derivatives has been investigated, particularly against the opportunistic yeast Candida albicans, a common cause of fungal infections in humans. Research on a structurally similar compound, methyl 3,5-dinitrobenzoate (B1224709), has provided valuable data on the anti-candida activity of this class of molecules. These studies reveal that such compounds can inhibit the growth of various C. albicans strains, including those with resistance to conventional antifungal agents. The activity is often quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.

The following table summarizes the antifungal activity of methyl 3,5-dinitrobenzoate against different strains of Candida albicans, serving as an illustrative example of the potential efficacy of related benzoate esters.

Fungal StrainCompoundMIC (mM)Reference
C. albicans ATCC 90028Methyl 3,5-dinitrobenzoate1.10 mdpi.com
C. albicans PLA1Methyl 3,5-dinitrobenzoate0.27 mdpi.com
C. albicans PLA5Methyl 3,5-dinitrobenzoate0.55 mdpi.com
C. albicans PLA15Methyl 3,5-dinitrobenzoate0.27 mdpi.com

Proposed Cellular Mechanisms of Action

The antimicrobial effects of phenolic compounds like this compound are believed to be multifactorial, targeting several key cellular processes in bacteria and fungi. One of the primary proposed mechanisms is the disruption of the cell membrane. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell death.

Another significant mechanism is the inhibition of essential microbial enzymes. The hydroxyl groups of the phenolic ring can form hydrogen bonds with the active sites of enzymes, leading to their inactivation. This can disrupt critical metabolic pathways, such as those involved in energy production or the synthesis of cell wall components. Furthermore, some phenolic compounds can interfere with nucleic acid synthesis by inhibiting enzymes like DNA gyrase. nih.gov In fungi, these compounds may also disrupt the integrity of the cell wall and interfere with processes like filamentation, which is crucial for the virulence of pathogenic species like C. albicans. The ability to act on multiple cellular targets is a significant advantage, as it may reduce the likelihood of microorganisms developing resistance. mdpi.com

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated notable anti-inflammatory properties in various experimental models. The primary mechanism underlying these effects is believed to be the inhibition of the nuclear factor kappa B (NF-kB) signaling pathway, a critical regulator of the inflammatory response. By suppressing the activation of NF-kB, the compound can effectively downregulate the expression of numerous pro-inflammatory genes.

Research has shown that this compound can inhibit the production of pro-inflammatory cytokines and has been observed to reduce edema in animal models. The anti-inflammatory potential is also suggested by computational modeling studies, which have explored the docking of its derivatives into the active site of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.

Cytotoxic and Antitumor Potential

Emerging scientific evidence indicates that this compound possesses cytotoxic and antitumor capabilities, making it a compound of interest in cancer research. Its activity has been evaluated against various cancer cell lines, and it serves as a crucial intermediate in the synthesis of more complex antitumor agents, such as certain renieramycin marine natural products. clockss.org

Effects on Cancer Cell Lines

In vitro studies have confirmed the cytotoxic effects of this compound on different human cancer cell lines. The compound has shown significant inhibitory effects against breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (HT-29) cells. The inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, highlight its potential as a cytotoxic agent.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma16.5 ± 0.5
HT-29Colorectal Adenocarcinoma44.7 ± 6.7
PC-3Prostate Cancer33.3 ± 2.9
MCF-10Non-cancerous breast cells>100

This table summarizes the cytotoxic effects of this compound on various cancer cell lines, indicating its selective potential.

Insights into Apoptotic and Anti-proliferative Pathways

The primary mechanism by which this compound exerts its antitumor effects is through the induction of apoptosis, or programmed cell death, in cancer cells. Investigations have revealed that the compound triggers apoptosis through the activation of caspase pathways. Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. Their activation leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell.

Furthermore, studies on structurally related compounds provide additional insights into potential anti-proliferative mechanisms. For instance, certain derivatives of this compound have been found to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells. nih.gov Inhibition of this enzyme leads to DNA damage and subsequently induces apoptosis. nih.gov While this has been demonstrated for its derivatives, it points to a plausible avenue of investigation for the parent compound's precise mechanism of action.

Neuroprotective and Neurological Applications

This compound also exhibits significant neuroprotective properties, primarily attributed to its antioxidant capacity. These properties suggest its potential for applications in the context of neurodegenerative diseases where oxidative stress is a key pathological feature.

Impact on Neurite Outgrowth and Neurotrophic Factor Expression

Currently, there is a lack of specific research findings detailing the direct impact of this compound on neurite outgrowth and the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) or nerve growth factor (NGF).

Protection Against Oxidative Stress-Induced Neuronal Apoptosis

This compound has demonstrated a significant ability to protect neuronal cells from oxidative damage. Its antioxidant properties enable it to scavenge free radicals, which are highly reactive molecules that can cause cellular damage and trigger apoptosis in neurons.

A notable in vivo study involving male Wistar rats showcased the compound's neuroprotective effects. In this study, the administration of this compound resulted in a marked reduction of oxidative stress markers, such as thiobarbituric acid reactive substances (TBARS), and a modulation of glutathione (B108866) levels in response to sodium fluoride-induced oxidative stress. This indicates a tangible protective effect on neuronal tissue under conditions of oxidative challenge.

Relevance in Neurodegenerative Disease Research (e.g., Alzheimer's Disease, Retinitis Pigmentosa Models)

The neuroprotective potential of Methyl 3,4-dihydroxybenzoate (MDHB) has been investigated in various models of neurodegenerative diseases, demonstrating its relevance in this field of research.

In the context of Alzheimer's Disease , studies have focused on MDHB's ability to protect neurons from amyloid-β (Aβ)-induced toxicity, a key pathological hallmark of the disease. nih.gov In rat primary cortical neurons exposed to Aβ₂₅₋₃₅, pretreatment with MDHB was found to effectively suppress cell death and apoptosis. nih.gov The compound mitigated the accumulation of reactive oxygen species (ROS) and prevented the decrease in mitochondrial membrane potential caused by Aβ₂₅₋₃₅ exposure. nih.gov These protective effects are linked to the modulation of apoptotic pathways, as MDHB increased the level of the anti-apoptotic protein Bcl-2 while decreasing the level of the pro-apoptotic protein Bax. nih.gov Furthermore, it inhibited the activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade. nih.gov

In research on Retinitis Pigmentosa , a degenerative disease of the photoreceptors in the retina, MDHB has shown protective effects in the rd10 mouse model. nih.gov Treatment with MDHB significantly promoted the survival of photoreceptors, preserved cone morphology, and led to enhanced visual behavior and electroretinogram (ERG) responses in these mice. nih.gov The underlying mechanism appears to involve a reduction in apoptotic cells in the retina and an increase in the expression of brain-derived neurotrophic factor (BDNF) and its receptor, phosphorylated tropomyosin-related kinase B (TrkB). nih.gov The neuroprotective effect of MDHB on photoreceptor survival was preventable by blocking the TrkB receptor, suggesting the BDNF-TrkB pathway is a critical mediator of its therapeutic action. nih.gov MDHB treatment also inhibited microglial activation and Muller cell gliosis, indicating a reduction in retinal inflammation. nih.gov Further supporting its role in retinal protection, MDHB has been shown to protect retinal ganglion cells (RGC-5) from hydrogen peroxide-induced apoptosis by scavenging ROS, restoring mitochondrial membrane potential, and regulating apoptotic proteins. nih.gov

Summary of MDHB Effects in Neurodegenerative Disease Models
Disease ModelKey FindingsMechanism of ActionReference
Alzheimer's Disease (Aβ₂₅₋₃₅-treated neurons)Increased cell viability; Decreased apoptosis; Reduced ROS accumulation; Stabilized mitochondrial membrane potential.Increased Bcl-2; Decreased Bax; Inhibited caspase-9 and caspase-3 activation. nih.gov
Retinitis Pigmentosa (rd10 mice)Promoted photoreceptor survival; Preserved cone morphology; Enhanced visual function (behavioral and ERG).Increased BDNF and phosphorylated TrkB; Decreased TUNEL-positive (apoptotic) cells; Inhibited microglial activation. nih.gov
Retinal Oxidative Stress (H₂O₂-treated RGC-5 cells)Increased cell survival; Suppressed apoptosis; Scavenged ROS; Restored mitochondrial membrane potential.Regulated Bcl-2 and Bax expression; Suppressed caspase-9 and caspase-3 activation. nih.gov

Enzyme Inhibition and Receptor Modulation

Interactions with Key Enzymes (e.g., Cytochrome P450 Isoforms, α-Glucosidase)

The interaction of Methyl 3,4-dihydroxybenzoate (MDHB) with metabolic enzymes has been evaluated to understand its potential for drug-drug interactions.

Studies on Cytochrome P450 (CYP450) isoforms revealed that MDHB has a low inhibitory potential. nih.gov A cocktail approach was used to evaluate its effect on various CYP450 enzymes, which are crucial for the metabolism of a vast number of drugs. nih.gov The half-maximal inhibitory concentration (IC₅₀) values for MDHB against all tested cytochrome P450 isoforms were greater than 100 μM. nih.gov This finding suggests that MDHB has a low probability of causing clinically significant drug-drug interactions based on CYP450 inhibition. nih.gov

Inhibitory Effect of MDHB on Cytochrome P450 Isoforms
CYP450 IsoformIC₅₀ (μM)Inhibitory PotentialReference
Various Isoforms (Cocktail Approach)> 100Low nih.gov

Regarding α-Glucosidase , an enzyme involved in carbohydrate digestion, direct inhibitory studies on this compound or its analogue MDHB are not prominent in the reviewed literature. However, research on related phenolic compounds provides some context. For instance, gallic acid and its methyl ester have been reported to exhibit strong α-glucosidase inhibitory activity. researchgate.net α-Glucosidase inhibitors are a therapeutic class used in the management of type 2 diabetes, as they delay carbohydrate digestion and reduce postprandial hyperglycemia. nih.govnih.gov

Modulation of Cellular Signaling Pathways and Gene Expression

Methyl 3,4-dihydroxybenzoate (MDHB) has been shown to exert its biological effects by modulating several key cellular signaling pathways and altering the expression of related genes.

A primary mechanism is the modulation of the mitochondrial apoptosis pathway . In models of neurotoxicity, MDHB treatment leads to changes in the expression of the Bcl-2 family of proteins. nih.govnih.gov Specifically, it upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax. nih.govnih.gov This shift in the Bcl-2/Bax ratio prevents the activation of downstream caspases, such as caspase-9 and caspase-3, thereby inhibiting programmed cell death. nih.govnih.gov

MDHB also activates crucial neurotrophic and survival pathways . In models of retinal degeneration, its protective effects are mediated through the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade. nih.gov This involves increasing the expression of BDNF and promoting the phosphorylation of its receptor, TrkB. nih.gov This pathway is critical for neuronal survival, growth, and differentiation. In other retinal injury models, MDHB has been shown to activate the BDNF/AKT signaling pathway, another key pro-survival cascade. nih.gov

Furthermore, MDHB modulates antioxidant defense pathways . In a study on granulosa cells under oxidative stress, MDHB was found to activate the Nrf2 antioxidant pathway. nih.gov Treatment with MDHB upregulated the expression of the vital antioxidant transcription factor Nrf2 and subsequently increased the levels of antioxidant enzymes such as SOD1, NQO1, and GCLC. nih.gov This activation helps to decrease cellular and mitochondrial ROS production and improve mitochondrial function, thereby protecting cells from oxidative damage. nih.gov

Modulation of Cellular Signaling Pathways by MDHB
Signaling PathwayEffect of MDHBKey Modulated MoleculesBiological OutcomeReference
Mitochondrial ApoptosisInhibition↑ Bcl-2, ↓ Bax, ↓ Cleaved Caspase-9/3Neuroprotection, Anti-apoptotic nih.govnih.gov
BDNF-TrkB/AKTActivation↑ BDNF, ↑ p-TrkB, ↑ p-AKTNeuronal survival and function nih.govnih.gov
Nrf2 Antioxidant PathwayActivation↑ Nrf2, ↑ SOD1, ↑ NQO1, ↑ GCLCProtection against oxidative stress nih.gov

Structure Activity Relationship Sar Studies of Methyl 3,5 Dihydroxy 4 Methylbenzoate Derivatives

Influence of Hydroxyl and Methyl Substituents on Reactivity and Biological Function

The reactivity and biological profile of Methyl 3,5-dihydroxy-4-methylbenzoate (B14746861) are significantly governed by the interplay of its hydroxyl (-OH) and methyl (-CH₃) groups attached to the benzene (B151609) ring. The two hydroxyl groups at positions 3 and 5 are critical for many of the compound's biological actions. These groups can act as hydrogen bond donors, facilitating interactions with biological macromolecules such as enzymes and receptors. This hydrogen bonding capability is often a key determinant of a molecule's mechanism of action.

Furthermore, the relative positioning of these substituents is crucial. For instance, in a study of substituted 3',4',7-trihydroxyflavylium compounds, the introduction of a methyl group at the 3-position was found to significantly increase the rate of hydration and the stability of the hemiketal form. nih.govresearchgate.net This highlights how a methyl group can influence the kinetics and thermodynamics of reactions involving adjacent functional groups.

The biological importance of the hydroxyl groups is underscored when comparing Methyl 3,5-dihydroxy-4-methylbenzoate with its analog, Methyl 3,5-dihydroxy-4-methoxybenzoate. While the former has shown cytotoxic effects against various cancer cell lines, the latter was found to have no spermicidal activity in one study, suggesting that the substitution of the 4-hydroxyl group with a methoxy (B1213986) group can significantly alter the biological activity profile. researchgate.net

Table 1: Comparison of Biological Activity in Relation to Substituents

Compound Substituent at C4 Reported Biological Activity
Methyl 3,5-dihydroxy-4-methyl benzoate (B1203000) Methyl Cytotoxic against MCF-7, HT-29, and PC-3 cancer cell lines
Methyl 3,5-dihydroxy-4-methoxy benzoate Methoxy No spermicidal activity researchgate.net

Impact of Esterification and Other Functional Group Modifications on Efficacy

The process of esterification itself is sensitive to the nature of the substituents on the aromatic ring. Studies on the synthesis of methyl benzoates have shown that the presence of bulky groups in the ortho position to the carboxylic acid can decrease the yield of the esterification reaction due to steric hindrance. mdpi.com Conversely, the position of electron-donating or electron-withdrawing groups also affects the reaction's efficiency. mdpi.com

Modification of the ester group can have a profound impact on biological activity. Replacing an ester substituent with other functional groups, such as amides or sulfonamides, has been shown in other molecular scaffolds to dramatically alter binding affinities for biological targets. For example, in a series of imidazobenzodiazepin-6-ones, replacing a 3-position ester with various other groups led to a significant reduction in affinity for benzodiazepine (B76468) receptors. nih.gov This suggests that the ester moiety of this compound is likely a key interaction point for its biological targets and that modifications at this position could lead to significant changes in efficacy.

Conformational Analysis and Molecular Recognition

The three-dimensional conformation of this compound is critical for its ability to be recognized by and bind to biological targets. The spatial arrangement of the hydroxyl, methyl, and methyl ester groups determines the molecule's shape and the presentation of its key interacting features.

While specific conformational analysis studies on this compound are not widely available, insights can be gleaned from related structures. For example, in the crystal structure of Methyl 3,5-dibromo-4-methylbenzoate, the molecule is essentially planar, with a small dihedral angle of 7.1(2)° between the benzene ring and the carboxylate substituent. nih.gov This planarity is a common feature of many small aromatic molecules and can facilitate stacking interactions with aromatic residues in a protein's binding pocket.

The orientation of the hydroxyl groups is also crucial for molecular recognition. They can act as both hydrogen bond donors and acceptors, and their ability to form intramolecular or intermolecular hydrogen bonds can influence the molecule's preferred conformation and its interaction with a receptor. The planarity of the benzene ring, combined with the rotational freedom of the ester and hydroxyl groups, allows the molecule to adopt various conformations to fit into a binding site.

Elucidating Key Pharmacophores for Biological Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the known biological activities of this compound and the influence of its functional groups, a hypothetical pharmacophore can be proposed.

The key features of a pharmacophore for the antioxidant and cytotoxic activities of this compound likely include:

Two Aromatic Hydroxyl Groups: These are essential for hydrogen bonding and potentially for radical scavenging activity, a common mechanism for antioxidants. Their presence at the 3 and 5 positions creates a specific pattern for recognition.

An Aromatic Ring: This serves as the central scaffold, providing a rigid framework for the presentation of the other functional groups.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the methyl ester group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.

The methyl group at the 4-position can be considered a modulatory element of the pharmacophore. It can influence the electronic properties of the ring and provide a hydrophobic interaction point, which may contribute to binding affinity and selectivity.

Table 2: Postulated Pharmacophoric Features of this compound

Feature Role in Biological Activity
3,5-Dihydroxyl Groups Hydrogen bond donors, potential radical scavengers
Aromatic Ring Rigid scaffold for functional group presentation
Methyl Ester Hydrogen bond acceptor, influences lipophilicity
4-Methyl Group Modulates electronic properties, potential hydrophobic interaction

Further research, including the synthesis and biological evaluation of a wider range of derivatives, is necessary to refine this pharmacophore model and to fully elucidate the structure-activity relationships of this class of compounds.

Metabolic Fate and Pharmacokinetic Research

In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) Studies (Referencing analogous compounds)

While direct in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) data for Methyl 3,5-dihydroxy-4-methylbenzoate (B14746861) is not extensively available, significant insights can be drawn from studies on the closely related compound, Methyl 3,4-dihydroxybenzoate (MDHB). nih.gov Preclinical in vivo ADME studies are fundamental in drug development, providing quantitative data on a compound's metabolic rate, excretion routes, and circulating metabolites, often utilizing radiolabeled compounds to trace their path through the body. criver.comresearchgate.net Such investigations help to calculate metabolite exposure, identify major metabolic products, and determine the half-life of metabolites, which is critical for assessing potential accumulation with repeated administration. criver.com

Pharmacokinetic studies on MDHB in mice, following oral administration, have revealed rapid absorption and a short half-life. nih.gov Analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) showed that MDHB is quickly absorbed, with the time to reach maximum plasma concentration (Tmax) ranging from approximately 0.03 to 0.07 hours. nih.gov The compound also demonstrates high systemic clearance and is widely distributed to various organs, including the ability to permeate the blood-brain barrier. nih.gov The oral bioavailability of MDHB was determined to be 23%. nih.gov

A separate pharmacokinetic study in rats, using high-performance liquid chromatography (HPLC) for analysis, provided different parameters for MDHB. oup.comoup.com In this study, the peak plasma concentration was reached at a much later time point. oup.comoup.com This discrepancy highlights the importance of considering the animal model and analytical methods when interpreting pharmacokinetic data. nih.govoup.com

Pharmacokinetic Parameters of the Analogous Compound Methyl 3,4-dihydroxybenzoate (MDHB)

The following table summarizes key pharmacokinetic parameters of MDHB from studies conducted in mice and rats. Note the variations in parameters, which may be attributed to species differences and study methodologies.

ParameterValue (Mice) nih.govValue (Rats) oup.comoup.comDescription
Tmax (Time to Peak Concentration)0.033 - 0.07 h27.5 ± 6.12 hTime taken to reach the maximum drug concentration in plasma.
Cmax (Peak Concentration)12,379 - 109,799 µg/L12.1 ± 1.93 mg/LThe maximum concentration of the drug observed in the plasma.
t1/2z (Elimination Half-life)0.153 - 1.291 h39.2 ± 5.66 hTime required for the drug concentration to decrease by half.
AUC0-∞ (Area Under the Curve)640.6 - 20,241.1 µg/L·h0.88 ± 0.14 g·min/LTotal drug exposure over time.
Clz/F (Systemic Clearance)22.5 - 80.8 L/h/kg5.79 ± 0.82 mL/minVolume of plasma cleared of the drug per unit time.
Vz/F (Apparent Volume of Distribution)17.5 - 45.2 L/kg0.32 ± 0.04 LThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Oral Bioavailability23%Not ReportedThe fraction of the administered dose that reaches systemic circulation.

Identification of Biotransformation Pathways (e.g., Methylation, Conjugation, Hydrolysis, Isomerization)

The biotransformation of xenobiotics like Methyl 3,5-dihydroxy-4-methylbenzoate is a critical process that facilitates their elimination from the body. While specific pathways for this compound are not documented, its metabolism can be predicted based on its functional groups and the known metabolic routes of analogous benzoate (B1203000) derivatives. The primary biotransformation reactions for phenolic compounds and esters include hydrolysis, methylation, and conjugation.

Hydrolysis: The methyl ester group in this compound is susceptible to hydrolysis by esterase enzymes present in the plasma and various tissues, particularly the liver. This reaction would cleave the ester bond, yielding 3,5-dihydroxy-4-methylbenzoic acid and methanol (B129727).

Conjugation: The two phenolic hydroxyl groups are primary sites for Phase II conjugation reactions. These are major pathways for the detoxification and excretion of phenolic compounds.

Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) can catalyze the attachment of glucuronic acid to one or both hydroxyl groups, forming more water-soluble glucuronide conjugates that are readily excreted in urine and/or bile.

Sulfation: Sulfotransferases (SULTs) can add a sulfonate group to the hydroxyl moieties, also increasing water solubility and facilitating elimination.

Methylation: Catechol-O-methyltransferase (COMT) is an enzyme that typically methylates catechol structures (compounds with two adjacent hydroxyl groups). While this compound is not a catechol, O-methylation of one of the hydroxyl groups is a possible, though likely minor, metabolic pathway.

Studies on analogous compounds support these predictions. For instance, research on the metabolism of 3,4-dihydroxy methyl benzoate (MDHB) in rats suggested the formation of Phase II metabolic products, which required acid hydrolysis for the detection of the parent compound, indicating that it undergoes extensive conjugation. oup.com In microorganisms, the degradation of methylbenzoates can occur via a meta-cleavage pathway, which involves ring fission by oxygenases, but this is less characteristic of mammalian metabolism. nih.govnih.gov The primary routes in mammals remain hydrolysis of the ester and conjugation of the hydroxyl groups.

Assessment of Potential Drug-Drug Interactions (e.g., Cytochrome P450 Inhibition Profiles)

Drug-drug interactions (DDIs) frequently involve the inhibition or induction of cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast number of drugs. nih.gov Inhibition of these enzymes can lead to elevated plasma levels of co-administered drugs, increasing the risk of toxicity. nih.govbiomolther.org The potential for this compound to cause DDIs can be inferred by examining the behavior of structurally similar polyphenolic compounds, such as flavonoids. nih.gov

CYP450 inhibition can be reversible (competitive or non-competitive) or irreversible (often called mechanism-based inhibition). nih.govsolvobiotech.com Mechanism-based inhibition is particularly concerning as it involves the formation of a reactive metabolite that covalently binds to and inactivates the enzyme, meaning its function can only be restored through the synthesis of new enzyme. nih.gov

Polyphenolic compounds are known to interact with various CYP450 isoforms. Studies on flavonoid derivatives have demonstrated inhibitory activity against several key drug-metabolizing enzymes. nih.gov For example, certain flavonoids are potent inhibitors of CYP1A1, CYP1B1, CYP2C9, and CYP3A4. nih.govresearchgate.net The specific inhibition profile depends on the structure of the compound, including the number and position of hydroxyl and methoxy (B1213986) groups. nih.gov Given its dihydroxy-methyl-substituted phenyl structure, this compound may act as an inhibitor for some CYP isoforms. It is plausible that it could compete with other substrates for the active site of enzymes like CYP3A4, the main enzyme involved in drug metabolism, or other isoforms. researchgate.net

Inhibitory Activity of Analogous Polyphenolic Compounds (Flavonoids) against Human CYP450 Isoforms

This table presents IC50 values (the concentration of an inhibitor where the response or binding is reduced by half) for various flavonoid derivatives against several CYP450 enzymes. This data illustrates the potential for polyphenolic structures, analogous to this compound, to inhibit key drug-metabolizing enzymes. Data sourced from a study on flavonoid derivatives. nih.gov

CompoundCYP1A1 IC50 (µM)CYP1B1 IC50 (µM)CYP2C9 IC50 (µM)CYP3A4 IC50 (µM)
α-Naphthoflavone (ANF)0.0070.0151518
β-Naphthoflavone (BNF)0.0070.012>100>100
3,5,7-Trihydroxyflavone (Galangin)>1000.14>1002.3
5,7-Dihydroxyflavone (Chrysin)3.00.20>1007.7
4',5,7-Trihydroxyflavone (Apigenin)2.30.50148.0
Flavone0.620.5945>100

Advanced Analytical Methodologies for Compound Characterization and Quantification

High-Resolution Mass Spectrometry for Metabolite Profiling and Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the accurate determination of a compound's elemental composition. By providing a high-resolution mass measurement, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.

In the context of metabolite profiling, HRMS coupled with a chromatographic separation technique (like LC-MS) would be employed to detect and identify Methyl 3,5-dihydroxy-4-methylbenzoate (B14746861) within a complex biological matrix. The accurate mass measurement of the molecular ion and its fragmentation pattern would provide a high degree of confidence in its identification. While no specific HRMS data for Methyl 3,5-dihydroxy-4-methylbenzoate was found, for the related compound Methyl 3,5-dihydroxybenzoate (B8624769) , the following mass spectrometry data has been reported in the PubChem database:

Table 1: GC-MS Data for a Related Compound: Methyl 3,5-dihydroxybenzoate

ParameterValueReference
NIST Number 270930 ekb.eg
Library Main library ekb.eg
m/z Top Peak 137 ekb.eg
m/z 2nd Highest 168 ekb.eg
m/z 3rd Highest 109 ekb.eg
Total Peaks 81 ekb.eg
NIST Number 68115 ekb.eg
Library Replicate library ekb.eg
m/z Top Peak 137 ekb.eg
m/z 2nd Highest 168 ekb.eg
m/z 3rd Highest 109 ekb.eg
Total Peaks 117 ekb.eg

This interactive table provides a summary of the gas chromatography-mass spectrometry data available for Methyl 3,5-dihydroxybenzoate. It is important to reiterate that this data is for a related, but distinct, compound.

Chromatographic Techniques for Separation and Quantification in Biological Matrices (e.g., HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For the analysis of this compound in biological matrices such as plasma or urine, a validated HPLC method would be essential.

The development of such a method would involve optimizing several parameters, including the choice of stationary phase (the column), the mobile phase composition (the solvent mixture), the flow rate, and the detector settings. A reverse-phase HPLC method, where the stationary phase is nonpolar and the mobile phase is polar, is commonly used for compounds of this nature.

While no specific HPLC method for the quantification of this compound in biological matrices was identified, a method for a similar compound, Methyl 3-hydroxybenzoate , demonstrates the typical approach. This method utilizes a reverse-phase (RP) C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid for mass spectrometry compatibility. sigmaaldrich.com

Table 2: Illustrative HPLC Parameters for a Related Compound

ParameterCondition
Column Reverse-Phase C18
Mobile Phase Acetonitrile/Water/Acid
Detection UV-Vis or Mass Spectrometry

This table outlines typical parameters for an HPLC method that could be adapted for the analysis of this compound.

Advanced NMR Techniques for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.

For more complex derivatives of this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These advanced techniques reveal the connectivity between atoms within the molecule, allowing for the unambiguous assignment of its complete structure.

Regrettably, specific NMR data for this compound could not be located in the available literature. However, general principles of NMR spectroscopy for benzoate (B1203000) derivatives are well-established. For instance, the chemical shifts of the aromatic protons and carbons would be influenced by the positions of the hydroxyl, methyl, and ester functional groups on the benzene (B151609) ring. rsc.org

Computational Chemistry and in Silico Research on Methyl 3,5 Dihydroxy 4 Methylbenzoate

Molecular Docking and Ligand-Protein Interaction Studies (e.g., with ACE2 protein)

While no molecular docking studies of Methyl 3,5-dihydroxy-4-methylbenzoate (B14746861) with the ACE2 protein have been reported, research has been conducted on its parent compound, 3,5-dihydroxy-4-methylbenzoic acid , against the alpha-glucosidase enzyme, a key target in type 2 diabetes management.

In a 2022 study published in the journal Molecules, researchers investigated the alpha-glucosidase inhibitory potential of various lichen-derived monoaromatic compounds, including 3,5-dihydroxy-4-methylbenzoic acid (referred to as compound 3 in the study) mdpi.com. Molecular docking simulations were performed to elucidate the binding mechanism and affinity of this compound to the alpha-glucosidase enzyme (PDB ID: 4j5t) mdpi.com.

The study revealed that 3,5-dihydroxy-4-methylbenzoic acid exhibited the lowest binding energy among the tested compounds, with a value of -5.3 kcal/mol mdpi.com. This strong binding affinity is indicative of a stable interaction between the ligand and the protein's active site.

The stability of the ligand-protein complex was found to be supported by the formation of four distinct hydrogen bonds with key amino acid residues within the enzyme's active site mdpi.com. These interactions are crucial for the inhibitory activity of the compound. The specific interactions were identified as:

Tryptophan (Trp) 710

Glycine (Gly) 566

Asparagine (Asn) 453

Aspartic Acid (Asp) 392

Notably, Trp 710, Gly 566, and Asp 392 are recognized as critical residues involved in the hydrolysis reaction at the active site of alpha-glucosidase I, suggesting that 3,5-dihydroxy-4-methylbenzoic acid's inhibitory effect is achieved by directly interacting with these key components of the enzyme's catalytic machinery mdpi.com.

Table 1: Molecular Docking Results for 3,5-dihydroxy-4-methylbenzoic acid with Alpha-Glucosidase (PDB: 4j5t)

Compound Target Protein Binding Energy (kcal/mol) Interacting Residues (via Hydrogen Bonds)
3,5-dihydroxy-4-methylbenzoic acid Alpha-Glucosidase (4j5t) -5.3 Trp 710, Gly 566, Asn 453, Asp 392

Data sourced from Tran et al., 2022 mdpi.com.

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

There are no published molecular dynamics simulation studies specifically for Methyl 3,5-dihydroxy-4-methylbenzoate or its parent acid to date. Such studies would be valuable to further assess the stability of the ligand-protein complexes predicted by molecular docking and to provide a more dynamic picture of the binding interactions over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

No Quantitative Structure-Activity Relationship (QSAR) models have been developed or reported for this compound. QSAR studies would require a larger dataset of structurally related compounds with corresponding biological activity data to derive a predictive model.

In Silico Screening and Virtual Library Design for Novel Bioactive Compounds

There is no information available regarding the use of this compound as a scaffold for in silico screening or the design of virtual libraries for the discovery of new bioactive compounds.

Predictive Models for Metabolic Pathways and ADME Properties

No specific predictive models for the metabolic pathways or ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have been reported in the scientific literature.

Emerging Research Applications and Future Perspectives

Role as a Precursor in Drug Discovery and Pharmaceutical Development

The molecular architecture of Methyl 3,5-dihydroxy-4-methylbenzoate (B14746861) makes it a valuable precursor in the synthesis of more complex and pharmacologically active molecules. Its structure serves as a foundational scaffold that can be chemically modified to create a diverse range of derivatives with potential therapeutic applications.

Intermediate in Pharmaceutical Synthesis: The compound is utilized as a key intermediate in the synthesis of various pharmaceuticals. For instance, it is a building block in the preparation of tricyclic analogs and other complex medicinal compounds. Its reactive hydroxyl and ester groups allow for a variety of chemical transformations, making it a versatile starting material for drug development pipelines.

Scaffold for Bioactive Agents: Research has indicated its potential as a precursor for developing anti-inflammatory and anticancer agents. The core structure of Methyl 3,5-dihydroxy-4-methylbenzoate can effectively interact with biological targets. By modifying its functional groups, medicinal chemists can design and synthesize novel drug candidates with enhanced potency and selectivity. The synthesis of derivatives often involves reactions like O-alkylation to further explore the structure-activity relationship.

Integration into Polymeric Materials and Advanced Macromolecular Structures (e.g., Dendrimers)

The utility of this compound extends beyond pharmaceuticals into the realm of material science, where it serves as a monomer for creating sophisticated polymeric structures.

Dendrimer Synthesis: A structurally similar compound, methyl 3,5-dihydroxybenzoate (B8624769), is employed in the construction of dendrimers, which are highly branched, tree-like macromolecules. This suggests the potential for this compound to be used in similar applications. In a common approach known as the convergent growth method, monomers like these are used to build dendritic branches (dendrons), which are then attached to a central core. The hydroxyl groups on the benzoate (B1203000) ring are crucial for the iterative chemical reactions that lead to the generational growth of the dendrimer. This precise, layer-by-layer construction allows for unprecedented control over the size, shape, and surface functionality of the final macromolecule.

Advanced Polymers: Beyond dendrimers, the compound acts as a building block in the synthesis of other polymers, contributing to the development of new materials with tailored properties for various engineering and industrial applications.

Interactive Data Table: Key Chemical Reactions

Reaction TypeCommon ReagentsResulting Product TypeSignificance
OxidationPotassium permanganate, Chromium trioxideQuinonesCreates highly reactive compounds for further synthesis.
ReductionLithium aluminum hydride (LiAlH4)3,5-dihydroxy-4-methylbenzyl alcoholConverts the ester group to a primary alcohol, adding new reactivity.
Substitution (O-Alkylation)Alkyl halides (e.g., (Bromomethyl)cyclohexane) with a base (e.g., K2CO3)Alkylated derivativesAllows for modification of solubility and biological interaction.
EsterificationMethanol (B129727), Acid catalyst (e.g., p-methylbenzenesulfonic acid)This compoundPrimary synthesis route from the corresponding carboxylic acid.

Development of Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively binding to a specific protein or other target. The structural characteristics of this compound make it a candidate for development into such a tool.

The defining feature of a useful chemical probe is its ability to interact with biological targets in a well-defined manner. The two hydroxyl groups on the aromatic ring of this compound are capable of forming hydrogen bonds with biological molecules, which can influence their activity. This interaction is fundamental to how many drugs and probes bind to their protein targets. While the compound itself may not be potent or selective enough to be considered a probe, its scaffold is a promising starting point. Through chemical synthesis, derivatives can be created to optimize binding affinity and selectivity for a particular biological target, allowing researchers to investigate the function of that target within a cell or organism.

Applications in Biomedical Research and Material Science

The versatility of this compound has led to its application in both biomedical and material science research.

Biomedical Research: In the biomedical field, its primary role is as a synthetic intermediate for creating new therapeutic agents. Its inherent antioxidant properties, demonstrated by its ability to scavenge free radicals, also make it a subject of interest for studying and potentially mitigating conditions related to oxidative stress. The ability of its derivatives to interact with biological targets underpins its use in developing new drugs.

Material Science: In material science, the compound is valued as a monomeric unit. Its integration into polymers and complex macromolecules like dendrimers allows for the engineering of advanced materials. The specific substitution pattern on the benzene (B151609) ring contributes to the final properties of the resulting polymer, influencing factors like thermal stability and solubility.

Potential in Food Science and Preservation Technologies

The chemical properties of this compound suggest potential applications in the food industry, particularly related to preservation.

Antioxidant Properties: The compound has demonstrated significant antioxidant activity in laboratory studies. Antioxidants are crucial in food preservation as they can prevent or slow down the spoilage of food caused by oxidation. By neutralizing free radicals, compounds like this compound could potentially extend the shelf-life of food products and maintain their nutritional quality and flavor.

Antimicrobial Potential: Structurally related compounds, such as Methyl 4-hydroxybenzoate (B8730719) (a paraben), are widely used as antimicrobial preservatives in foods, drugs, and cosmetics to prevent the growth of bacteria, molds, and yeasts. atamanchemicals.com This suggests that this compound and its derivatives could also be investigated for similar antimicrobial efficacy, offering a potential alternative for food preservation.

Future Directions in Structure-Based Drug Design and Target Validation

Structure-based drug design is a powerful methodology that relies on the three-dimensional structure of a biological target to design new drugs. This compound is a promising candidate for such advanced drug discovery efforts.

The future of this compound in medicine may lie in the use of computational tools like molecular docking. mdpi.com This technique simulates the interaction between a small molecule and the binding site of a target protein. mdpi.com By docking derivatives of this compound into the active sites of enzymes implicated in diseases like cancer, researchers can predict their binding affinity and mode of interaction. This information can guide the synthesis of more potent and selective inhibitors. Furthermore, favorable absorption and distribution characteristics are critical for a drug's success, and initial data on related compounds suggests this scaffold may have a good foundation for developing orally active drugs. The process of designing, synthesizing, and then testing these new molecules helps in validating whether the chosen protein is a viable target for treating a specific disease.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing methyl 3,5-dihydroxy-4-methylbenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves esterification of 3,5-dihydroxy-4-methylbenzoic acid using methanol under acidic catalysis. A reflux setup with glacial acetic acid as a catalyst is common, as seen in analogous reactions for substituted benzoates . Optimization may include adjusting molar ratios (e.g., 1:1.15 for amine:aldehyde in triazole derivatives) and reaction times (4–26 hours, depending on substituent reactivity) . Purity can be enhanced via column chromatography (e.g., silica gel, CH₂Cl₂/EtOAc gradients) .

Q. Which spectroscopic techniques are essential for confirming the identity and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR are critical for verifying substituent positions and esterification. For example, methyl ester protons typically resonate at δ ~3.8–3.9 ppm, while aromatic protons appear as distinct singlets due to symmetry .
  • IR : Confirm ester C=O (~1700 cm⁻¹) and hydroxyl (~3200–3500 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₂O₃: 180.0786 g/mol) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. The compound’s phenolic hydroxyl groups make it prone to oxidation; thus, inert atmospheres (N₂/Ar) are recommended for long-term storage .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement is ideal for determining substituent geometry and hydrogen-bonding networks. For example, SHELXL can model disorder in methyl or hydroxyl groups and refine anisotropic displacement parameters, even with twinned data . Pre-experimentally, grow crystals via slow evaporation in ethanol/water mixtures to enhance diffraction quality.

Q. What strategies are effective for analyzing contradictory spectral data (e.g., unexpected splitting in NMR)?

  • Methodological Answer :

  • Dynamic Effects : Use variable-temperature NMR to detect hindered rotation (e.g., steric effects from methyl groups) .
  • Impurity Analysis : Employ HPLC-MS (C18 column, 0.1% formic acid/MeCN gradient) to identify byproducts from incomplete esterification .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts using Gaussian) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Derivatization : Synthesize analogs (e.g., replacing hydroxyl with methoxy or halogen groups) .
  • Bioassays : Test antimicrobial activity via MIC assays (e.g., against E. coli and S. aureus) or antioxidant capacity using DPPH radical scavenging .
  • Computational Modeling : Dock derivatives into target enzymes (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

Q. What advanced techniques detect and quantify degradation products of this compound under varying pH conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C .
  • Analysis : Use UPLC-QTOF-MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm) to separate and identify degradation products (e.g., demethylated or decarboxylated species) .

Q. How can reaction mechanisms for this compound derivatization be elucidated using kinetic and isotopic labeling?

  • Methodological Answer :

  • Kinetic Profiling : Monitor reaction progress via in-situ FTIR to track ester hydrolysis or acylation rates .
  • Isotopic Labeling : Use ¹⁸O-labeled H₂O in hydrolysis experiments to confirm nucleophilic attack pathways .

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Feasible Synthetic Routes

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Methyl 3,5-dihydroxy-4-methylbenzoate
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Methyl 3,5-dihydroxy-4-methylbenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.